molecular formula C10H13BrN2O B1437411 5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine CAS No. 1036500-56-7

5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine

Cat. No. B1437411
M. Wt: 257.13 g/mol
InChI Key: RKRQNTUWXYRVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine is a chemical compound with the following properties:



  • Empirical Formula : C<sub>9</sub>H<sub>11</sub>BrN<sub>2</sub>O

  • Molecular Weight : 242.10 g/mol

  • CAS Number : Not specified in the available data



Synthesis Analysis

Unfortunately, specific details regarding the synthesis of this compound are not provided in the available sources. Further research would be necessary to explore its synthetic pathways.



Molecular Structure Analysis

The molecular structure of 5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine consists of a pyridine ring with a bromine atom and an oxolan-2-ylmethyl group attached. The pyridine ring is essentially planar, while the oxolan-2-ylmethyl group introduces some dihedral angles. The compound forms hydrogen bonds in its crystal structure, creating a two-dimensional network.



Chemical Reactions Analysis

The available data does not specify any specific chemical reactions involving this compound. Further investigation would be needed to explore its reactivity and potential reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Solubility : Solubility properties are not available.

  • Appearance : The compound is likely a solid, but further characterization is needed.


Scientific Research Applications

  • Pharmaceuticals

    • Application : Pyridopyrimidine derivatives, which are structurally similar to your compound, have shown therapeutic interest and have been approved for use as therapeutics .
    • Method : Various synthetic protocols are used to prepare these pyridopyrimidine derivatives .
    • Results : The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
  • Chemical Synthesis

    • Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are structurally similar to your compound, have been synthesized from α-bromoketones and 2-aminopyridine .
    • Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
    • Results : The reaction conditions were mild and metal-free .
  • Material Science

    • Application : 2-Amino-5-bromopyridine, a compound similar to yours, has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
    • Method : The compound was used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
    • Results : The study provided insights into the hydrogen-bonding patterns in the cocrystal .

Safety And Hazards

As no specific safety data is provided, caution should be exercised when handling this compound. Standard laboratory safety practices apply, including the use of appropriate personal protective equipment (PPE) and proper ventilation.


Future Directions

To advance our understanding of 5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine , future research should focus on the following:



  • Synthetic Routes : Investigate efficient synthetic methods.

  • Biological Activity : Explore its potential applications in medicine or other fields.

  • Structural Studies : Conduct crystallographic studies to elucidate its three-dimensional structure.

  • Toxicology : Assess its safety profile and potential hazards.


Please note that the information provided here is based on the available data, and further research is recommended for a more comprehensive analysis.


properties

IUPAC Name

5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRQNTUWXYRVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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